2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide 2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 143103-74-6
VCID: VC16828981
InChI: InChI=1S/C11H12ClN3O2/c1-3-8(6-13)14-11(16)7-4-9(12)15-10(5-7)17-2/h4-5,8H,3H2,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol

2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide

CAS No.: 143103-74-6

Cat. No.: VC16828981

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide - 143103-74-6

Specification

CAS No. 143103-74-6
Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
IUPAC Name 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
Standard InChI InChI=1S/C11H12ClN3O2/c1-3-8(6-13)14-11(16)7-4-9(12)15-10(5-7)17-2/h4-5,8H,3H2,1-2H3,(H,14,16)
Standard InChI Key PLWIIUIMPPZLCL-UHFFFAOYSA-N
Canonical SMILES CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound’s IUPAC name, 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide, precisely defines its structure:

  • A pyridine ring substituted with chlorine (position 2), methoxy (position 6), and a carboxamide group (position 4).

  • The carboxamide side chain includes a 1-cyanopropyl group, introducing both nitrile and alkyl functionalities.

Table 1 summarizes its key identifiers:

PropertyValue
CAS No.143103-74-6
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molecular Weight253.68 g/mol
IUPAC Name2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
SMILESCCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC
InChI KeyPLWIIUIMPPZLCL-UHFFFAOYSA-N

The canonical SMILES string confirms the connectivity: the pyridine ring is functionalized with chlorine (Cl), methoxy (OCH₃), and the carboxamide group linked to a cyanopropyl chain.

Synthesis and Preparation

Retrosynthetic Analysis

The molecule can be dissected into three components:

  • Pyridine core: 2-chloro-6-methoxypyridine-4-carboxylic acid.

  • Side chain: 1-cyanopropylamine.

  • Coupling reagent: Likely a carbodiimide (e.g., EDC, DCC) for amide bond formation.

Challenges in Synthesis

  • Nitrile stability: The cyanopropyl group may hydrolyze under acidic or basic conditions, necessitating pH-controlled environments.

  • Regioselectivity: Ensuring substitution at the 4-position of the pyridine ring requires directing groups or protective strategies.

Physicochemical Properties

Solubility and Partitioning

The compound’s log P (octanol-water partition coefficient) is estimated at ~1.5–2.0, suggesting moderate lipophilicity. This property aligns with its potential as a bioactive molecule capable of traversing lipid membranes. Aqueous solubility is likely low (<1 mg/mL), requiring solubilizing agents (e.g., DMSO) for in vitro assays.

Stability Profile

  • Thermal stability: Pyridine derivatives generally withstand temperatures up to 150°C, but the nitrile group may decompose at higher temperatures.

  • Photostability: The chloro and methoxy substituents could increase susceptibility to UV-induced degradation, warranting storage in amber glass.

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic optimization: Yields and purity data for the proposed route are absent, necessitating DoE (Design of Experiments) studies.

  • Biological screening: No in vitro or in vivo data are available to validate hypothesized applications.

Recommended Studies

  • SAR investigations: Modifying the cyanopropyl chain to explore potency-toxicity relationships.

  • Crystallography: Determining the crystal structure to guide computational docking studies.

  • Metabolic stability: Assessing cytochrome P450 interactions to predict pharmacokinetic profiles.

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